Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
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Description
Scientific Research Applications
Novel Triazole Derivatives
Triazole derivatives, including Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, have been extensively studied for their diverse biological activities, making them significant for the development of new drugs. The synthesis and evaluation of these compounds have shown promising results in various therapeutic areas due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variations allow for significant flexibility in drug design, addressing the urgent need for new treatments against resistant bacteria and neglected diseases. The preparation of triazole derivatives highlights the importance of efficient, sustainable synthesis methods considering green chemistry principles (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The ongoing research and generalization of literary sources have pinpointed these compounds as highly biologically active, with significant potential for scientific research and application in medicinal chemistry. The synthesis of these derivatives provides a plethora of opportunities for chemical modeling, offering new avenues for the development of biologically active substances (Ohloblina, 2022).
Ethyl Acetate Production and Process Intensification
Ethyl acetate, closely related to the chemical family of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, is extensively used in various industries, including pharmaceuticals, due to its solvent properties. Research into process intensification techniques for ethyl acetate production, such as reactive distillation, has shown potential for improving efficiency, reducing energy consumption, and decreasing production costs. This opens up new possibilities for the large-scale production of ethyl acetate and its derivatives, which are crucial for various applications ranging from manufacturing to drug formulation (Patil & Gnanasundaram, 2020).
Antibacterial Activity of Triazole Derivatives
Triazole-containing hybrids have been identified as potent antibacterial agents, particularly against Staphylococcus aureus. The dual or multiple mechanisms of action offered by these compounds, due to their structure, provide a significant advantage in the development of new antibacterial drugs. The combination of 1,2,3-triazole and 1,2,4-triazole scaffolds with other pharmaceutical compounds has led to the creation of hybrids with enhanced antibacterial properties, demonstrating the versatility and potential of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).
properties
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXBPCBEQVRST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate |
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